molecular formula C21H21N3O2 B2945108 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1291832-30-8

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2945108
CAS No.: 1291832-30-8
M. Wt: 347.418
InChI Key: RQWIHDLVIASQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyridazinone core substituted at position 3 with a 4-methylphenyl group and linked via an acetamide moiety to a 2,6-dimethylphenyl group.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)18-11-12-20(26)24(23-18)13-19(25)22-21-15(2)5-4-6-16(21)3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIHDLVIASQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Alcohols, carboxylic acids.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Alternatively, it may bind to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Findings :

  • The acetamide group in the target compound may enhance binding to hydrophobic protein pockets compared to carboxylic acid derivatives .
  • Substitution at position 3 with electron-donating groups (e.g., methyl in the target compound) versus electron-withdrawing groups (e.g., chloro or fluoro) modulates electronic properties and reactivity .

Chloroacetamide Pesticides

Structurally related chloroacetamides with pesticidal activity highlight the role of substituents on biological function:

Compound Name Substituents on Acetamide Use Key Structural Differences vs. Target Compound
Metazachlor 1H-pyrazol-1-ylmethyl Herbicide Chlorine atom; pyrazole ring instead of dihydropyridazinone
Dimethachlor 1-methoxyethyl Herbicide Methoxyethyl group; lacks aromatic dihydropyridazinone core
Ofurace Tetrahydro-2-oxo-3-furanyl Fungicide Furan-derived substituent; no methylphenyl groups

Key Findings :

  • The dihydropyridazinone core in the target compound distinguishes it from pesticidal chloroacetamides, which prioritize halogenation and flexible side chains for membrane penetration .
  • The 2,6-dimethylphenyl group in the target compound may reduce metabolic degradation compared to aliphatic substituents in pesticides .

Acetamide-Based Pharmaceuticals

Acetamide derivatives with aromatic and heterocyclic motifs demonstrate pharmacological relevance:

Compound Name (from ) Key Features Structural Comparison to Target Compound
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Complex peptidomimetic structure; hydroxyl group Larger molecular weight; peptide-like backbone
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () Simple acetamide with diethylamino group Lacks dihydropyridazinone; lower complexity

Key Findings :

Research Findings and Implications

  • Binding Affinity: Docking studies using AutoDock Vina () on dihydropyridazinone analogs (e.g., Compound X in , binding affinity −8.1 kcal/mol) suggest that the target compound’s 4-methylphenyl group could enhance hydrophobic interactions in protein binding pockets .
  • Synthetic Feasibility : The acetamide linkage is synthetically accessible via standard coupling reactions, as evidenced by related compounds in catalogs ().
  • Limitations : Lack of direct pharmacological data for the target compound necessitates further in vitro validation.

Biological Activity

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The compound's structure includes:

  • Aromatic rings : Contributing to its lipophilicity and potential interaction with biological membranes.
  • Pyridazine moiety : Known for its role in various pharmacological activities.
  • Acetamide functional group : Implicated in binding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example:

  • In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to penetrate bacterial cell walls and disrupt cellular functions.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds:

  • Cytotoxicity assays demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, with IC50 values indicating significant potency. For instance, a related thiazole compound showed an IC50 of 1.61 µg/mL against specific cancer cell lines, suggesting that structural modifications can enhance efficacy .
CompoundIC50 (µg/mL)Cancer Type
Thiazole derivative1.61Colon cancer (HT29)
Other analogs23.30Various tumors

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor interaction : Potential binding to specific receptors could modulate signaling pathways associated with cancer cell growth and apoptosis.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various derivatives of the compound and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that certain substitutions on the aromatic rings significantly enhanced anticancer activity .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against a panel of pathogens. The results highlighted that modifications to the pyridazine ring improved antibacterial potency, particularly against resistant strains .

Q & A

Basic: What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

  • Intermediate Formation : React 2,6-dimethylaniline with acetic anhydride to form the acetamide backbone .
  • Pyridazinone Ring Construction : Couple the intermediate with 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Characterization : Use HPLC (high-performance liquid chromatography) to monitor purity (>98%), and confirm intermediates via 1^1H/13^13C NMR (e.g., methyl protons at δ 2.1–2.3 ppm for dimethylphenyl groups) .

Basic: How can the structural integrity of this compound be validated under varying storage conditions?

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
  • Key Stability Indicators : Monitor the pyridazinone ring (UV absorbance at 260–280 nm) and acetamide bond (FTIR peaks at 1650–1680 cm1^{-1} for amide C=O stretch) .

Advanced: How do substituents on the pyridazinone ring (e.g., 4-methylphenyl vs. fluorobenzyl) influence biological activity, and how can conflicting data be resolved?

  • Substituent Impact : Comparative studies show that 4-methylphenyl enhances lipophilicity (logP ~3.2), improving membrane permeability, while fluorobenzyl derivatives (logP ~2.8) may reduce off-target binding .
  • Data Contradictions : If bioactivity assays yield conflicting results (e.g., IC50_{50} variability), validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Adjust solvent systems (DMSO vs. aqueous buffers) to account for solubility artifacts .

Advanced: What computational strategies are effective for predicting the compound’s binding modes to kinase targets like PI3K or MAPK?

  • Docking Protocols : Use Schrödinger’s Glide with OPLS4 force field for ligand flexibility. Prioritize hydrogen bonding between the pyridazinone carbonyl and kinase hinge regions (e.g., Lys802 in PI3Kγ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .

Advanced: How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?

  • Critical Parameters :
    • Catalyst Loading : Reduce Pd(PPh3_3)4_4 from 5 mol% to 2 mol% to minimize cost without compromising yield (~85% vs. 88% at 5 mol%) .
    • Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to improve solubility of bulky intermediates and reduce side reactions .

Advanced: What analytical techniques are most reliable for detecting trace impurities (<0.1%) in this compound?

  • LC-MS/MS : Use a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities via MRM (multiple reaction monitoring) transitions .
  • NMR Hyphenation : Combine 19^19F NMR (if fluorinated impurities are present) with DOSY to separate overlapping signals .

Advanced: How can researchers reconcile discrepancies in cytotoxicity data across different cell lines?

  • Mechanistic Profiling : Perform RNA-seq on responsive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters affecting drug efflux).
  • Microenvironment Factors : Test under hypoxic (1% O2_2) vs. normoxic conditions; hypoxia often upregulates pro-survival pathways (e.g., HIF-1α), reducing apparent potency .

Advanced: What strategies mitigate off-target effects in in vivo models, particularly in CNS studies?

  • Blood-Brain Barrier (BBB) Penetration : Calculate BBB score using PAMPA (effective permeability >4.0 × 106^{-6} cm/s). Modify the acetamide group with polar substituents (e.g., hydroxyl) to reduce CNS exposure .
  • Metabolite Screening : Identify major metabolites via hepatocyte incubation; N-dealkylation or glucuronidation may produce active/toxic byproducts .

Basic: What are the standard protocols for assessing the compound’s solubility and formulation compatibility?

  • Solubility Screen : Test in PBS (pH 7.4), 0.5% methylcellulose, and 10% HP-β-CD (hydroxypropyl-beta-cyclodextrin) at 1–10 mg/mL. Use nephelometry for quantification .
  • Excipient Compatibility : Store lyophilized powder with mannitol or trehalose (1:1 ratio) at 25°C/60% RH for 3 months to assess stability .

Advanced: How can researchers validate the compound’s mechanism of action when phenotypic screening results conflict with target-based assays?

  • Chemical Proteomics : Employ affinity pulldown with a biotinylated analog to identify off-targets. Confirm via CETSA (cellular thermal shift assay) .
  • CRISPR Knockout : Generate isogenic cell lines lacking putative targets (e.g., PARP1) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.